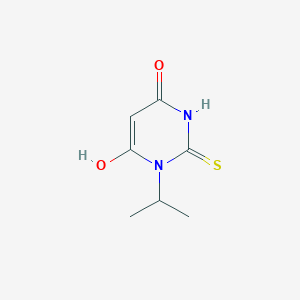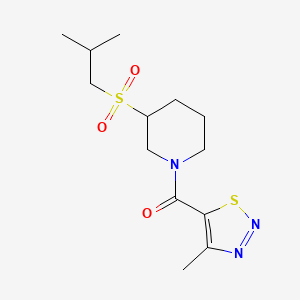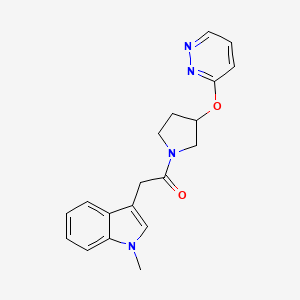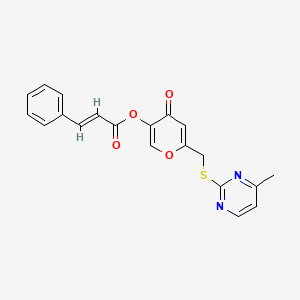![molecular formula C24H21ClN4O2S B2491423 4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one CAS No. 1112306-55-4](/img/structure/B2491423.png)
4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline and piperazine derivatives involves multi-step chemical processes, including the formation of key intermediates such as 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones and their subsequent reactions with piperazine or morpholine derivatives. These processes often employ catalysts like K2CO3 and protective groups to guide the reaction to the desired products, showcasing the complexity and precision required in organic synthesis (Acharyulu et al., 2010).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray crystallography reveals the conformation and spatial arrangement of atoms within these compounds. For instance, compounds with similar structures to the target molecule exhibit specific geometric configurations and intermolecular interactions, which are crucial for their biological activity and interaction with other molecules (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their interaction with various reagents and conditions to form new products with potential biological activities. For example, the reaction of chloromethylquinazolinones with piperazine or morpholine derivatives leads to a variety of biologically active molecules, indicating the versatility and reactivity of the core structure (Acharyulu et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are fundamental for understanding the behavior of these compounds in different environments and for their formulation in potential applications. The detailed physical characterization includes the study of crystallography to understand the solid-state structure, which influences the compound's stability and reactivity (Mahesha et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups, stability under various conditions, and the ability to undergo specific transformations, are crucial for the compound's application in synthesis and potential therapeutic use. Analyzing these properties requires a combination of spectroscopic methods and reactivity studies, which provide insights into the compound’s functional capabilities and limitations (Acharyulu et al., 2010).
Applications De Recherche Scientifique
DNA Binding and Fluorescent Staining
The chemical structure of 4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one resembles that of Hoechst 33258, a well-known minor groove binder of double-stranded B-DNA, particularly targeting AT-rich sequences. Such compounds have been widely utilized for fluorescent DNA staining due to their ability to penetrate cellular membranes efficiently. This property makes them invaluable in various applications, including chromosome and nuclear staining in plant cell biology, flow cytometry, and the analysis of nuclear DNA content values. Beyond staining, Hoechst derivatives, sharing structural similarities with the queried compound, have found use as radioprotectors and topoisomerase inhibitors, indicating potential research applications in drug design and molecular binding studies (Issar & Kakkar, 2013).
Piperazine Derivatives as Therapeutic Agents
Piperazine, which is part of the queried compound's structure, is significant in the rational design of drugs, with applications spanning antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The versatility of piperazine as a pharmacophore is highlighted by its incorporation into a wide range of therapeutic agents. This flexibility suggests that modifications to the piperazine moiety in compounds like the one could yield significant pharmacokinetic and pharmacodynamic benefits. Research in this area is particularly relevant for designing new molecules with enhanced therapeutic potential across various disease states (Rathi et al., 2016).
Potential in Drug Discovery and Development
The structural features of this compound, including the piperazine ring, make it a candidate for exploration in the development of new therapeutic agents. Its similarity to compounds with known biological activities suggests potential applications in discovering treatments for conditions such as tuberculosis, where piperazine derivatives have shown promise. Additionally, the compound's structural elements could be leveraged in drug discovery programs aimed at identifying new antimalarial or antibacterial agents, as well as in developing novel treatments for neurological disorders (Girase et al., 2020).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c25-17-5-4-6-18(15-17)26-22(30)16-9-12-28(13-10-16)24-27-20-11-14-32-21(20)23(31)29(24)19-7-2-1-3-8-19/h1-8,11,14-16H,9-10,12-13H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYYBYWISIFHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
![2-[4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)

![3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2491347.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2491355.png)

![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2491360.png)
![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2491361.png)

